molecular formula C23H30N2 B3512450 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B3512450
M. Wt: 334.5 g/mol
InChI Key: GABOEKFWENWMRP-UHFFFAOYSA-N
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Description

3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic organic compound with the molecular formula C23H30N2. It is a derivative of diazabicyclo[3.3.1]nonane, characterized by the presence of two benzyl groups and two methyl groups attached to the nitrogen atoms in the bicyclic structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dibenzyl ketone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted diazabicyclo[3.3.1]nonane derivatives with various functional groups.

Scientific Research Applications

3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2/c1-22-15-23(2,18-24(16-22)13-20-9-5-3-6-10-20)19-25(17-22)14-21-11-7-4-8-12-21/h3-12H,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABOEKFWENWMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CN(C1)CC3=CC=CC=C3)(CN(C2)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
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3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
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3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
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3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
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Reactant of Route 6
3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

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